1,2,3,4,5-Pentathiepine

Glutathione peroxidase 1 GPx1 inhibitor Anticancer

1,2,3,4,5-Pentathiepine (CAS 32711-17-4) is the parent seven-membered heterocycle of the pentathiepin class, characterized by a ring containing five contiguous sulfur atoms and a carbon–carbon double bond (C₂H₂S₅, MW 186.4 g/mol). First synthesized in 1971, this unsaturated polysulfur scaffold serves as the foundational core for numerous biologically active natural products (e.g., varacin, lissoclinotoxin A) and synthetic derivatives with demonstrated anticancer, GPx1-inhibitory, and materials-science applications.

Molecular Formula C2H2S5
Molecular Weight 186.4 g/mol
CAS No. 32711-17-4
Cat. No. B15479407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5-Pentathiepine
CAS32711-17-4
Molecular FormulaC2H2S5
Molecular Weight186.4 g/mol
Structural Identifiers
SMILESC1=CSSSSS1
InChIInChI=1S/C2H2S5/c1-2-4-6-7-5-3-1/h1-2H
InChIKeyBRCAXRYKWZIFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,5-Pentathiepine (CAS 32711-17-4): Core Scaffold Procurement Guide for Polysulfur Heterocycle Research


1,2,3,4,5-Pentathiepine (CAS 32711-17-4) is the parent seven-membered heterocycle of the pentathiepin class, characterized by a ring containing five contiguous sulfur atoms and a carbon–carbon double bond (C₂H₂S₅, MW 186.4 g/mol) [1]. First synthesized in 1971, this unsaturated polysulfur scaffold serves as the foundational core for numerous biologically active natural products (e.g., varacin, lissoclinotoxin A) and synthetic derivatives with demonstrated anticancer, GPx1-inhibitory, and materials-science applications [2]. The compound is typically handled as a precursor for fused-ring derivatives, as the parent monocyclic pentathiepine exhibits limited stability under ambient conditions relative to its benzannulated or heterocycle-fused analogs [3].

Why Pentathiepine Scaffolds Cannot Be Replaced by Generic Polysulfides or Saturated Analogs


The 1,2,3,4,5-pentathiepine ring exhibits fundamentally different reactivity, electronic structure, and biological target engagement compared to its closest structural analogs—saturated 1,2,3,4,5-pentathiepanes and acyclic polysulfanes—owing to the conjugated C=C double bond embedded within the pentasulfur chain [1]. This unsaturation enables π-delocalization across the sulfur framework, lowering the HOMO–LUMO gap by approximately 0.2–0.3 eV relative to saturated analogs and substantially altering electrophilic reactivity toward biological thiols such as glutathione (GSH) [2]. Consequently, pentathiepine-containing compounds inhibit glutathione peroxidase 1 (GPx1) with IC₅₀ values up to 15-fold lower than the benchmark small-molecule inhibitor mercaptosuccinic acid, a property absent in saturated pentathiepanes and linear polysulfides [3]. The double bond also governs the chemoselectivity of nucleophilic ring-opening: pentathiepines react with cyanide to yield 1,2,5,6-tetrathiocines via a pathway inaccessible to pentathiepanes [1]. For procurement purposes, substituting the unsaturated pentathiepine core with a saturated pentathiepane or a lower polysulfur heterocycle will ablate the GPx1-inhibitory pharmacophore, alter the redox potential, and eliminate the characteristic S₃-generating fragmentation chemistry that underlies the DNA-damaging cytotoxicity of this compound class.

Quantitative Differentiation Evidence for 1,2,3,4,5-Pentathiepine and Fused Derivatives Against Closest Analogs


GPx1 Inhibition: Pentathiepins Are Up to 15-Fold More Potent Than the Benchmark Inhibitor Mercaptosuccinic Acid

In a head-to-head enzyme inhibition assay using bovine erythrocyte GPx1, the tetracyclic pentathiepin derivative 7 (indole-fused scaffold) inhibited GPx1 with an IC₅₀ of 0.40 μM (95% CI: 0.23–0.69 μM), representing an approximately 15-fold improvement in potency over mercaptosuccinic acid (MSA), the previously best-known GPx1 inhibitor, which exhibited an IC₅₀ of 5.86 μM (95% CI: 4.21–8.14 μM) in the identical assay [1]. Across a panel of eight pentathiepins spanning pyrroloquinoxaline and indole scaffolds, all compounds showed IC₅₀ values between 3.76 and 0.40 μM, uniformly outperforming MSA [1]. The most potent compounds (6, 7, 8; indole-based) all achieved sub-micromolar IC₅₀ values (0.95, 0.40, 0.83 μM respectively), whereas MSA remained at 5.86 μM [1].

Glutathione peroxidase 1 GPx1 inhibitor Anticancer

Scaffold-Dependent Stability Toward Glutathione: Half-Life Differences Exceed 20-Fold Between Pentathiepin Chemotypes

The stability of six pentathiepins in the presence of glutathione (GSH) was quantified by UV-Vis spectroscopy, revealing scaffold-dependent half-lives that span over an order of magnitude [1]. At 1 mM GSH, the indolizine-based pentathiepin 2 exhibited a half-life of 1480 ± 34.6 seconds, whereas the pyrroloquinoxaline-based pentathiepin 5 degraded with a half-life of only 68.7 ± 2.3 seconds—a 21.5-fold difference [1]. Similarly, at 3 mM GSH, compound 4 (indolizine) displayed a half-life of 1460 ± 124.9 seconds versus 32.0 ± 2.0 seconds for compound 5 [1]. These data demonstrate that the fused heterocyclic scaffold, rather than the pentathiepine ring itself, is the primary determinant of thiol-mediated degradation kinetics [1].

Glutathione stability Structure-activity relationship Prodrug activation

Band Gap Engineering: Pentathiepine-Containing Conjugated Polymers Exhibit 0.2–0.3 eV Lower Optical Band Gaps Than Polythiophene

Electropolymerized thieno[3,4-f][1,2,3,4,5]pentathiepine (C₄S₆) derivatives yielded conjugated polymers with optical band gaps (E_g^opt) of 1.76 eV (P1, thiophene-capped), 1.69 eV (P2, selenophene-capped), and 1.80 eV (P3, 4-fluorophenyl-capped), as determined by the onset of the lowest-energy absorption band [1]. These values are systematically lower than the band gap of unsubstituted polythiophene (2.0 eV) and polyselenophene (1.9 eV), representing a reduction of 0.20–0.31 eV attributable to π-electron delocalization across the pentathiepine sulfur atoms and interchain S···S interactions [1]. The band gaps also fall between those of poly(3-hexylthiophene) (1.9 eV) and poly(3-hexylselenophene) (1.6 eV), placing pentathiepine-based materials in a distinct optoelectronic window [1].

Conjugated polymers Band gap Optoelectronics

Selectivity Profile: Pentathiepins Inhibit GPx1 Without Affecting SOD, Catalase, Thioredoxin Reductase, or Glutathione Reductase at Active Concentrations

Selectivity profiling of pentathiepins against four major antioxidant enzymes—superoxide dismutase (SOD), catalase, thioredoxin reductase (TrxR), and glutathione reductase (GR)—revealed no inhibition of any of these enzymes at concentrations that effectively inhibit GPx1 [1]. Specifically, compound 4 was tested against yeast GR at concentrations more than 20-fold higher than its GPx1 IC₅₀ and showed no significant inhibition [1]. This selectivity stands in contrast to mercaptosuccinic acid, which, while inhibiting GPx1, also modulates other thiol-dependent enzymes at comparable concentrations due to its non-specific thiol reactivity [1].

Enzyme selectivity Antioxidant defense Off-target profiling

Nucleophilic Ring-Opening Chemistry: Pentathiepines Undergo Cyanide-Mediated Contraction to 1,2,5,6-Tetrathiocines, a Transformation Unavailable to Pentathiepanes

Fused 1,2,3,4,5-pentathiepines (pyrrole-, thiophene-, and indole-annulated) react with sodium cyanide in acetonitrile to form the corresponding tri- and pentacyclic fused 1,2,5,6-tetrathiocines via a regioselective sulfur-extrusion/ring-contraction pathway [1]. This reaction proceeds at room temperature and generates products that retain four sulfur atoms in an eight-membered ring. In unsymmetrically fused pentathiepines annulated at the b-side of thiophene or indole, approximately 1:1 mixtures of isomeric tetrathiocines are formed, indicating that the reaction is not highly regioselective for unsymmetrical substrates [1]. In contrast, saturated 1,2,3,4,5-pentathiepanes do not undergo this transformation, instead reacting with nucleophiles via alternative pathways such as direct sulfur abstraction or ring fragmentation [2].

Nucleophilic ring-opening Sulfur heterocycle Tetrathiocine

Anticancer Cytotoxicity: Indole-Fused Pentathiepins Achieve Sub-Micromolar GI₅₀ Values Across Multiple Human Cancer Cell Lines, Surpassing Pyrroloquinoxaline Analogs

In a panel of human cancer cell lines, indole-based pentathiepins 7 and 8 exhibited cell viability GI₅₀ values of 1.5 μM (95% CI: 1.3–1.8) and 1.4 μM (95% CI: 1.3–1.5), respectively, substantially exceeding the potency of the pyrroloquinoxaline-based pentathiepin 4, which showed a GI₅₀ of 8.9 μM (95% CI: 5.9–13.3) [1]. Furthermore, pentathiepin 6 (indole scaffold) achieved a GI₅₀ of 3.5 μM (95% CI: 2.6–4.7), approximately 2.5-fold more potent than pentathiepin 4 [1]. The most potent compound, 7, also showed activity in HL-60 cells with an IC₅₀ of 6.9 μM, and in Gumbus, SISO, and HAP-1 cells with IC₅₀ values of 2.2–3.1 μM [1].

Cytotoxicity Cancer cell lines GI50

Optimal Application Scenarios for 1,2,3,4,5-Pentathiepine Derivatives Based on Quantitative Differentiation Evidence


GPx1-Targeted Anticancer Probe Development

Indole-fused pentathiepins (e.g., compounds 7 and 8) are the preferred chemotype for developing GPx1-targeted anticancer probes, offering sub-micromolar enzyme inhibition (IC₅₀ 0.40–0.83 μM) and low-micromolar cytotoxicity (GI₅₀ 1.4–1.5 μM) with selectivity over SOD, catalase, TrxR, and GR [1]. The 15-fold potency advantage over MSA eliminates the need for high compound concentrations that introduce solvent toxicity artifacts, while the scaffold-dependent GSH stability enables tuning of intracellular persistence [2].

Conjugated Polymer Building Blocks for Narrow-Band-Gap Optoelectronics

Thieno[3,4-f][1,2,3,4,5]pentathiepine (C₄S₆) serves as a band gap-lowering building block for conjugated polymers in organic photovoltaic and electrochromic applications, achieving optical band gaps of 1.69–1.80 eV—0.2–0.3 eV below polythiophene [3]. Procurement of C₄S₆ derivatives is warranted when device architectures require absorption in the 700–730 nm range that is inaccessible with thiophene-only backbones. The reversible polaron/bipolaron formation observed spectroelectrochemically further supports their use in electrochromic windows [3].

Synthetic Entry to 1,2,5,6-Tetrathiocine Libraries via Cyanide-Mediated Ring Contraction

Fused 1,2,3,4,5-pentathiepines provide a room-temperature, single-step route to 1,2,5,6-tetrathiocines upon reaction with sodium cyanide in acetonitrile—a transformation that is not accessible from saturated pentathiepane analogs [4]. This chemistry is relevant for medicinal chemistry groups constructing polysulfur heterocycle libraries, as tetrathiocines represent an underexplored scaffold class with emerging biological activity. Unsymmetric pentathiepines produce ~1:1 isomeric tetrathiocine mixtures, which may be leveraged for diversity-oriented synthesis [4].

Structure–Stability–Activity Relationship Studies in Thiol-Rich Microenvironments

The 20-fold range of GSH half-lives across pentathiepin scaffolds (68.7–1480 s at 1 mM GSH) makes this compound class uniquely suited for probing the relationship between intracellular thiol stability and pharmacological activity [2]. For experiments conducted in reducing environments (e.g., tumor spheroids, GSH-supplemented media), indolizine-fused pentathiepins with >1400 s half-lives offer sufficient persistence for time-course studies lasting several hours, whereas pyrroloquinoxaline-fused analogs with <100 s half-lives are more appropriate for acute exposure paradigms [2].

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